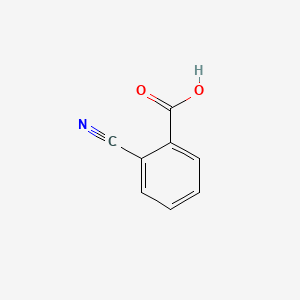

2-Cyanobenzoic acid

Description

Properties

IUPAC Name |

2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNSDCJFTHMDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191732 | |

| Record name | 2-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-22-3 | |

| Record name | 2-Cyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3839-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanobenzoic Acid: History, Discovery, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanobenzoic acid, a versatile building block in organic synthesis, particularly in the realm of pharmaceuticals and agrochemicals. This document traces the historical discovery of this compound, detailing its first synthesis and subsequent development of various synthetic routes. Key experimental protocols are presented with a focus on reproducibility, and quantitative data is summarized for comparative analysis. Furthermore, this guide explores the applications of 2-Cyanobenzoic acid in contemporary research, including its role as a precursor to bioactive molecules.

Introduction

2-Cyanobenzoic acid, also known as o-cyanobenzoic acid, is an aromatic organic compound featuring both a carboxylic acid and a nitrile functional group positioned ortho to each other on a benzene ring. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. Its ability to undergo transformations at both functional groups independently or in concert allows for the construction of diverse molecular architectures, including heterocycles and other scaffolds of medicinal interest. This guide serves as a detailed resource for researchers and professionals working with or considering the use of 2-Cyanobenzoic acid in their synthetic endeavors.

History and Discovery

The first synthesis of a derivative of cyanobenzoic acid appeared in the late 19th century. In 1891, a method for the synthesis of a brominated cyanobenzoic acid was published in the Berichte der deutschen chemischen Gesellschaft, indicating that the parent cyanobenzoic acid structure was known to the chemical community at the time.[1] While the exact first synthesis of 2-Cyanobenzoic acid is not definitively documented in the readily available literature, its emergence is rooted in the extensive investigations into aromatic chemistry during that era.

Early synthetic efforts likely revolved around established reactions for the introduction of cyano and carboxyl groups onto aromatic rings. The development of the Sandmeyer reaction in 1884, which allows for the conversion of an aryl amine to a nitrile, provided a plausible route from the readily available anthranilic acid (2-aminobenzoic acid).

Subsequent research in the early 20th century further refined the synthesis and explored the chemical properties of 2-Cyanobenzoic acid.[2] Today, it is a commercially available reagent, with numerous optimized synthetic procedures documented in the chemical literature and patents.

Physicochemical Properties

2-Cyanobenzoic acid is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | |

| Molecular Weight | 147.13 g/mol | |

| Melting Point | 212-215 °C | |

| Boiling Point | 341.9 °C (predicted) | |

| pKa | ~2.9 (estimated) | |

| Solubility | Sparingly soluble in water, soluble in ethanol, ether, and other organic solvents. | |

| Appearance | White to off-white crystalline powder |

Table 1: Physicochemical Properties of 2-Cyanobenzoic Acid

Synthetic Methodologies

Several synthetic routes to 2-Cyanobenzoic acid have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Oxidation of 2-Cyanotoluene

A common and industrially viable method for the preparation of 2-Cyanobenzoic acid is the oxidation of 2-cyanotoluene.

Figure 1: Oxidation of 2-Cyanotoluene to 2-Cyanobenzoic acid.

Experimental Protocol:

-

Reactants: 2-Cyanotoluene, Oxidizing agent (e.g., potassium permanganate, chromic acid, or catalytic air oxidation).

-

Solvent: Typically an aqueous solution or an organic solvent inert to oxidation.

-

Procedure:

-

Dissolve or suspend 2-cyanotoluene in the chosen solvent.

-

Gradually add the oxidizing agent while monitoring the reaction temperature. The reaction is often exothermic and may require cooling.

-

After the addition is complete, continue stirring at a specific temperature for a set period to ensure complete conversion.

-

Upon completion, the reaction mixture is worked up to isolate the product. This typically involves filtration to remove inorganic byproducts, followed by acidification of the aqueous layer to precipitate the 2-Cyanobenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.

-

-

Quantitative Data: Yields for this method can vary widely depending on the specific oxidizing agent and reaction conditions, but are generally in the range of 60-80%.

Sandmeyer Reaction of Anthranilic Acid

The Sandmeyer reaction provides a classical route to 2-Cyanobenzoic acid starting from anthranilic acid (2-aminobenzoic acid).

Figure 2: Sandmeyer Reaction for the Synthesis of 2-Cyanobenzoic acid.

Experimental Protocol:

-

Reactants: Anthranilic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).

-

Procedure:

-

Diazotization: Dissolve anthranilic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Nitrogen gas will be evolved.

-

After the addition is complete, the reaction mixture is gently warmed to ensure complete reaction.

-

The product is then isolated by filtration and purified by recrystallization.

-

-

Quantitative Data: Yields for the Sandmeyer reaction can be moderate, typically in the range of 40-60%.

From Phthalic Anhydride

2-Cyanobenzoic acid can also be prepared from phthalic anhydride, a readily available starting material.[1]

Figure 3: Synthesis of 2-Cyanobenzoic acid from Phthalic Anhydride.

Experimental Protocol:

-

Reactants: Phthalic anhydride, Ammonia (or an ammonia source), Dehydrating agent (e.g., acetic anhydride, thionyl chloride).

-

Procedure:

-

Amidation: Phthalic anhydride is reacted with aqueous ammonia or another source of ammonia to form phthalamic acid.

-

Dehydration: The resulting phthalamic acid is then dehydrated to yield 2-Cyanobenzoic acid. This can be achieved by heating with a dehydrating agent.

-

The product is isolated and purified by standard techniques.

-

-

Quantitative Data: This method can provide good yields, often exceeding 70%.

Applications in Research and Drug Development

2-Cyanobenzoic acid is a valuable precursor in the synthesis of numerous pharmaceutical and agrochemical compounds. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

Synthesis of Heterocyclic Compounds

The ortho arrangement of the cyano and carboxylic acid groups facilitates the synthesis of various fused heterocyclic systems, which are prevalent in many biologically active molecules. For instance, it can be used in the synthesis of phthalazinones and other nitrogen-containing heterocycles.

Precursor to Bioactive Molecules

2-Cyanobenzoic acid serves as a key intermediate in the synthesis of a range of bioactive compounds, including:

-

Analgesics and Anti-inflammatory Agents: The benzoyl moiety derived from 2-cyanobenzoic acid is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications.

-

Herbicides: Certain derivatives of 2-cyanobenzoic acid have been developed as active ingredients in herbicides.

Figure 4: Role of 2-Cyanobenzoic acid in a Drug Development Workflow.

Conclusion

2-Cyanobenzoic acid is a historically significant and synthetically versatile molecule. From its early, albeit not precisely documented, synthesis to the development of robust and scalable production methods, it has remained a crucial building block in organic chemistry. Its utility in the construction of complex and biologically active compounds ensures its continued importance in academic research and the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its history, synthesis, and applications, serving as a valuable resource for scientists and researchers in the field.

References

Technical Guide: Synthesis of 2-Cyanobenzoic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable multi-step synthetic route for the preparation of 2-cyanobenzoic acid, a valuable building block in pharmaceutical and chemical research, starting from the readily available commodity chemical, phthalic anhydride. The synthesis proceeds through the key intermediates phthalimide and anthranilic acid.

Overall Synthesis Pathway

The conversion of phthalic anhydride to 2-cyanobenzoic acid is accomplished via a three-step reaction sequence:

-

Imidation: Phthalic anhydride is converted to phthalimide.

-

Hofmann Rearrangement: Phthalimide undergoes rearrangement to form anthranilic acid.

-

Sandmeyer Reaction: Anthranilic acid is diazotized and subsequently converted to 2-cyanobenzoic acid.

Caption: Overall reaction scheme for the synthesis of 2-Cyanobenzoic Acid.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of different reported methods.

Table 1: Step 1 - Phthalimide Synthesis from Phthalic Anhydride

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| A | Aqueous Ammonia (28%) | ~300 | Not specified | 95-97 | Organic Syntheses |

| B | Urea | 130-135 | ~10-20 min | ~68 | PierpaLab |

Table 2: Step 2 - Anthranilic Acid Synthesis from Phthalimide

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| A | NaOH, Sodium Hypochlorite | 75-80 | ~15 min | 46 | Texium |

| B | NaOH, Sodium Hypochlorite | 80 | A few minutes | 85 | Quora |

Table 3: Step 3 - 2-Cyanobenzoic Acid Synthesis from Anthranilic Acid

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| A | 1. NaNO₂, HCl2. CuCN, KCN | 0-5 (Diazotization) | Not specified | Moderate (expected) | Inferred from similar Sandmeyer reactions |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Step 1: Synthesis of Phthalimide from Phthalic Anhydride (Method A)

This procedure is adapted from Organic Syntheses.

Experimental Workflow:

Caption: Workflow for the synthesis of Phthalimide.

Procedure:

-

In a 5-liter round-bottomed flask, place a mixture of 500 g (3.4 moles) of phthalic anhydride and 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.

-

Fit the flask with an air condenser (at least 10 mm in diameter).

-

Slowly heat the flask with a free flame until the mixture is in a state of quiet fusion at a temperature of approximately 300°C. It is advisable to shake the flask occasionally during heating. Some material may sublime into the condenser and should be pushed down with a glass rod.

-

Once the reaction is complete, pour the hot reaction mixture into a crock and cover it with a paper to prevent loss by sublimation.

-

Allow the mixture to cool and solidify.

-

The resulting product is practically pure phthalimide and can be used in the next step without further purification. The reported yield is 470–480 g (95–97%).

Step 2: Synthesis of Anthranilic Acid from Phthalimide (Hofmann Rearrangement, Method B)

This procedure is adapted from a method described on Quora, which reports a high yield.

Experimental Workflow:

Caption: Workflow for the synthesis of Anthranilic Acid.

Procedure:

-

Dissolve 80 g of sodium hydroxide in 280 mL of water in a suitable flask, cooling the solution during the dissolution.

-

To the cooled solution, add 40 g of finely powdered phthalimide and agitate until it dissolves.

-

Add 400 g of a 5% sodium hypochlorite solution to the agitated phthalimide solution.

-

After the addition is complete, warm the solution for a few minutes at 80°C to complete the reaction.

-

Cool the reaction mixture and neutralize it exactly with hydrochloric acid.

-

Add an excess of strong acetic acid to precipitate the anthranilic acid.

-

Filter off the precipitated anthranilic acid and wash it with water.

-

The reported yield is 85%.

Step 3: Synthesis of 2-Cyanobenzoic Acid from Anthranilic Acid (Sandmeyer Reaction)

This procedure is a composite protocol based on standard diazotization procedures for anthranilic acid and cyanation conditions for Sandmeyer reactions.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-Cyanobenzoic Acid.

Procedure:

Part A: Diazotization of Anthranilic Acid

-

In a 1-liter beaker, suspend 0.365 moles of anthranilic acid in 150 mL of water and 92 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice bath with mechanical stirring.

-

Slowly add a solution of 0.38 moles of sodium nitrite in 350 mL of water over 30 minutes, maintaining the temperature between 0-5°C.

-

Keep the resulting diazonium salt solution cold and use it immediately in the next step.

Part B: Sandmeyer Reaction

-

In a separate large flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. A typical ratio is a slight excess of CuCN relative to the diazonium salt, with enough KCN to form the soluble tetracyanocuprate(I) complex.

-

Cool the cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred cyanide solution. Control the addition rate to maintain the temperature and manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for about an hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and acidify it with concentrated hydrochloric acid to precipitate the crude 2-cyanobenzoic acid.

-

Filter the crude product, wash it with cold water, and purify by recrystallization from a suitable solvent (e.g., water or aqueous ethanol).

Concluding Remarks

This guide outlines a robust and well-documented pathway for the synthesis of 2-cyanobenzoic acid from phthalic anhydride. The presented protocols, with their corresponding quantitative data, offer a solid foundation for researchers in their synthetic endeavors. As with all chemical reactions, appropriate safety precautions should be taken, and the reactions should be carried out in a well-ventilated fume hood. The purity of the intermediates and the final product should be confirmed by appropriate analytical techniques such as NMR, IR, and melting point analysis.

In-Depth Technical Guide to the Physicochemical Properties of 2-Cyanobenzoic Acid (CAS 3839-22-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyanobenzoic acid (CAS 3839-22-3). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key property determinations are provided.

Core Physicochemical Properties

2-Cyanobenzoic acid, also known as o-cyanobenzoic acid, is an aromatic compound containing both a carboxylic acid and a nitrile functional group.[1][2] Its chemical structure and functionalities contribute to its specific physicochemical characteristics and reactivity. At room temperature, it typically appears as a white to off-white crystalline solid.[2][3]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of 2-Cyanobenzoic acid. It is important to note that some of the presented data are predicted values and should be considered as such.

| Identifier | Value | Source |

| CAS Number | 3839-22-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅NO₂ | [1][5] |

| Molecular Weight | 147.13 g/mol | [5] |

| InChI | InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |

| InChI Key | DTNSDCJFTHMDAK-UHFFFAOYSA-N | |

| SMILES | N#Cc1ccccc1C(=O)O | [1] |

| Property | Value | Notes | Source |

| Melting Point | 212 °C | (lit.) | [2][4][5] |

| Boiling Point | 341.9 ± 25.0 °C | (Predicted) | [2][4][5] |

| Density | 1.32 ± 0.1 g/cm³ | (Predicted) | [4][5] |

| pKa | 3.14 (at 25°C) | [4] | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | Sparingly soluble in water. | [3][4][5] |

| Vapor Pressure | 3.01E-05 mmHg at 25°C | [5] | |

| Flash Point | 160.5 °C | [2][5] | |

| Enthalpy of Formation (Standard Molar) | -(150.7 ± 2.0) kJ/mol | [4][6] | |

| Enthalpy of Sublimation | 114.60 ± 1.30 kJ/mol | [7] |

Tautomerism

A significant physicochemical characteristic of 2-Cyanobenzoic acid is its existence in a ring-chain tautomeric equilibrium.[8][9][10] This equilibrium involves the interconversion between the open-chain form (2-cyanobenzoic acid) and a cyclic iminolactone form. This phenomenon has been studied using techniques such as mass spectrometry, NMR spectroscopy, and infrared spectroscopy.[4][6][8][9]

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical properties of 2-Cyanobenzoic acid.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered 2-Cyanobenzoic acid is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination

As 2-Cyanobenzoic acid is a solid at room temperature, its boiling point is determined at elevated temperatures.

Protocol (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid sample (obtained by melting the solid) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of 2-Cyanobenzoic acid is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the solution. The solution is stirred continuously.

-

Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

Protocol (Visual Inspection Method):

-

Solvent Selection: A range of solvents of varying polarities are chosen for the test.

-

Sample Preparation: A small, known amount of 2-Cyanobenzoic acid is added to a fixed volume of each solvent in separate vials.

-

Mixing: The vials are agitated (e.g., by vortexing or shaking) for a set period to facilitate dissolution.

-

Observation: The samples are visually inspected for the presence of undissolved solid particles against a contrasting background.

-

Quantification (Optional): If a quantitative measure is needed, the concentration of the saturated solution can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) after filtering out any undissolved solid.

Synthesis of 2-Cyanobenzoic Acid

2-Cyanobenzoic acid can be synthesized through various routes. A common laboratory preparation involves the oxidation of 2-cyanotoluene. Another method is the reaction of bromobenzoic acids with arylacetonitriles. A general synthesis pathway starts from phthalic anhydride.[4][6]

References

- 1. CAS 3839-22-3: 2-Cyanobenzoic Acid | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-CYANOBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. 2-CYANOBENZOIC ACID | 3839-22-3 [chemicalbook.com]

- 7. o-Cyanobenzoic acid (CAS 3839-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Experimental Study of Tautomeric Equilibria of 2-Cyanobenzoic Acids in Gas, Solution and Solid Phase | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]

- 10. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Solubility of 2-Cyanobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobenzoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Understanding its solubility in various organic solvents is crucial for reaction design, purification, formulation, and overall process development. This technical guide provides a summary of the currently available solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Qualitative Solubility Data

Based on available safety and technical data sheets, the solubility of 2-cyanobenzoic acid in common organic solvents has been described qualitatively. This information, while not quantitative, provides a preliminary understanding of its solubility characteristics.

Table 1: Qualitative Solubility of 2-Cyanobenzoic Acid

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

It is important to note that "sparingly soluble" and "slightly soluble" are general terms and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For comparison, the isomer 4-cyanobenzoic acid is reported to be highly soluble in polar protic solvents like water and ethanol[3]. This suggests that 2-cyanobenzoic acid is also likely to exhibit significant solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The following section details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.

Methodology: Isothermal Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

1. Materials and Apparatus:

-

2-Cyanobenzoic Acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2-cyanobenzoic acid to a series of vials or flasks, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is achieved. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to sediment. For solvents with fine suspended particles, centrifugation at the experimental temperature can be employed to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of 2-cyanobenzoic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dissolved 2-cyanobenzoic acid

-

M_solute is the molar mass of 2-cyanobenzoic acid

-

m_solvent is the mass of the solvent

-

M_solvent is the molar mass of the solvent

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-cyanobenzoic acid.

Conclusion

While quantitative solubility data for 2-cyanobenzoic acid in organic solvents is sparse in the public domain, this guide provides researchers with the necessary tools to address this knowledge gap. The qualitative data suggests a preference for polar solvents, and the detailed experimental protocol for the isothermal shake-flask method offers a robust approach to generating reliable quantitative data. By following the outlined procedures, scientists and drug development professionals can obtain the critical solubility information needed to optimize their synthetic and formulation processes involving 2-cyanobenzoic acid.

References

An In-depth Technical Guide to the Acidity and pKa of 2-Cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2-cyanobenzoic acid. It includes quantitative data, a discussion of the structural factors influencing its acidity, and detailed experimental protocols for pKa determination. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a thorough understanding of the physicochemical properties of this compound.

Physicochemical Properties and Acidity

2-Cyanobenzoic acid, with the chemical formula C₈H₅NO₂, is an aromatic carboxylic acid featuring a cyano group (-C≡N) at the ortho-position to the carboxyl group (-COOH) on the benzene ring.[1] This substitution pattern significantly influences the molecule's acidity.

pKa Data

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. The pKa value for 2-cyanobenzoic acid has been determined to be 3.14 at 25°C.[1][2][3][4][5] For comparative purposes, the pKa of the parent molecule, benzoic acid, is 4.2.

| Compound | CAS Number | Molecular Formula | pKa (at 25°C) |

| 2-Cyanobenzoic Acid | 3839-22-3 | C₈H₅NO₂ | 3.14[1][2][4][5] |

| Benzoic Acid | 65-85-0 | C₇H₆O₂ | 4.20 |

Factors Influencing Acidity

The increased acidity of 2-cyanobenzoic acid compared to benzoic acid can be attributed to the electronic effects of the ortho-cyano substituent.

-

Inductive Effect: The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This creates a positive dipole on the carbon atom of the cyano group, which in turn withdraws electron density from the aromatic ring through the sigma bonds. This inductive withdrawal of electrons helps to stabilize the negative charge on the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[6][7]

-

Resonance Effect: The cyano group can also participate in resonance, further withdrawing electron density from the benzene ring. This delocalization of electrons stabilizes the conjugate base. Electron-withdrawing groups generally increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion.[7][8]

-

The Ortho-Effect: It is a well-documented phenomenon that almost all ortho-substituents, regardless of whether they are electron-donating or electron-withdrawing, tend to increase the acidity of benzoic acid.[8] The exact cause of the ortho-effect is believed to be a combination of steric and electronic factors, and it contributes to the enhanced acidity of 2-cyanobenzoic acid.[8]

Experimental Determination of pKa

The pKa of a compound can be determined through various experimental techniques. The most common methods for ionizable pharmaceutical agents and organic compounds are potentiometric titration and UV-Vis spectrophotometry.[9]

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9] The procedure involves titrating a solution of the weak acid (2-cyanobenzoic acid) with a strong base (e.g., NaOH) and monitoring the change in pH using a calibrated pH meter.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 2-cyanobenzoic acid and dissolve it in a suitable solvent. Due to its limited solubility in water, a co-solvent system, such as an ethanol-water mixture, may be required.[10] For instance, dissolve the solid in 95% ethanol and then dilute with deionized water to create a homogeneous solution.[10]

-

Titration Setup: Calibrate a pH probe with standard buffer solutions. Place the probe into the analyte solution. Fill a burette with a standardized solution of a strong base, such as 0.10 mol dm⁻³ sodium hydroxide.[10]

-

Titration Procedure: Add the titrant (strong base) in small, precise increments to the analyte solution. After each addition, stir the solution thoroughly and record the pH.[10] As the titration approaches the equivalence point, the pH will change more rapidly, so it is crucial to add the titrant in smaller portions in this region.[10]

-

Data Analysis: Plot a graph of the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The equivalence point is the point of inflection on this curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.[10]

Spectrophotometric Determination

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, as the UV-Vis absorption spectrum will change with pH.[11]

Methodology:

-

Solution Preparation: Prepare a series of buffer solutions with known and varying pH values. Prepare a stock solution of 2-cyanobenzoic acid in a suitable solvent (e.g., acetonitrile-water mixture).[12] Add a small, constant volume of the stock solution to each buffer solution.

-

Spectral Measurement: For each solution of known pH, record the UV-Vis absorption spectrum over a relevant wavelength range. The spectra of the protonated and deprotonated forms of the molecule are expected to differ.[11]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. This will generate a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[9] An improved variation of this method involves plotting the ratio of absorbances at two different wavelengths against pH to obtain the sigmoidal curve and determine the pKa.[9][11]

Visualizing Acidity: Dissociation Pathway

The dissociation of 2-cyanobenzoic acid in an aqueous solution is a reversible equilibrium process where the carboxylic acid donates a proton to water, forming the 2-cyanobenzoate anion and a hydronium ion.

Caption: Dissociation equilibrium of 2-cyanobenzoic acid in water.

Applications in Research and Development

2-Cyanobenzoic acid serves as a versatile reactant and intermediate in organic synthesis. It is used in the synthesis of various bioactive molecules, including T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives and JAK2 inhibitors.[2][13] It is also involved in reactions such as decarboxylation and decarboxylative halogenation.[2][13] A clear understanding of its pKa is crucial for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems, which is of paramount importance in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-CYANOBENZOIC ACID | 3839-22-3 [chemicalbook.com]

- 3. 2-CYANOBENZOIC ACID | 3839-22-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2-CYANOBENZOIC ACID | 3839-22-3 [amp.chemicalbook.com]

- 6. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. edu.rsc.org [edu.rsc.org]

- 11. pure.tue.nl [pure.tue.nl]

- 12. asianpubs.org [asianpubs.org]

- 13. 2-Cyanobenzoic acid technical grade 3839-22-3 [sigmaaldrich.com]

1H and 13C NMR spectroscopic data of 2-Cyanobenzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Cyanobenzoic acid. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Molecular Structure

The chemical structure of 2-Cyanobenzoic acid is presented below, with atoms numbered for unambiguous assignment of NMR signals.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-cyanobenzoic acid. It details experimental protocols, presents an analysis of the vibrational spectrum, and offers a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of aromatic compounds in pharmaceutical and chemical research.

Introduction to FT-IR Spectroscopy of 2-Cyanobenzoic Acid

2-Cyanobenzoic acid is a bifunctional aromatic molecule containing both a carboxylic acid and a nitrile functional group. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of these functional groups and the overall molecular structure. By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify characteristic bonds, elucidate structural features, and assess the purity of the compound. The FT-IR spectrum of 2-cyanobenzoic acid is characterized by the distinct vibrational signatures of the O-H and C=O bonds of the carboxylic acid, the C≡N bond of the nitrile group, and the various vibrations of the benzene ring.

Data Presentation: Vibrational Mode Analysis

The following table summarizes the expected characteristic infrared absorption bands for 2-cyanobenzoic acid. The assignments are based on established group frequencies for aromatic carboxylic acids and nitriles, with specific peak positions informed by the analysis of its constitutional isomer, 4-cyanobenzoic acid, due to the close similarity in their vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid (-COOH) |

| ~3100-3000 | Medium | C-H stretch | Aromatic Ring |

| ~2230 | Strong, Sharp | C≡N stretch | Nitrile (-C≡N) |

| ~1700-1680 | Strong | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1470 | Medium to Weak | C=C stretch (in-ring) | Aromatic Ring |

| ~1420 | Medium | O-H bend (in-plane) | Carboxylic Acid (-COOH) |

| ~1300 | Strong | C-O stretch | Carboxylic Acid (-COOH) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) |

| ~800-700 | Strong | C-H bend (out-of-plane) | Aromatic Ring |

Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid sample like 2-cyanobenzoic acid, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample in a transparent matrix of KBr.

Materials:

-

2-Cyanobenzoic acid (sample)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Grinding: Weigh approximately 1-2 mg of 2-cyanobenzoic acid and 100-200 mg of dry KBr.[1] Grind the sample and KBr together in an agate mortar to a fine, homogenous powder.[1]

-

Pellet Formation: Transfer the powder mixture to a pellet die.[1] Apply pressure using a hydraulic press (typically 8-10 metric tons) to form a thin, transparent pellet.[2]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[1]

-

Background Collection: Before analyzing the sample, a background spectrum of the empty spectrometer should be recorded to subtract the contributions of atmospheric water and carbon dioxide.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials:

-

2-Cyanobenzoic acid (sample)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]

-

Background Collection: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the 2-cyanobenzoic acid powder directly onto the ATR crystal.[1]

-

Pressure Application: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[1]

-

Analysis: Collect the FT-IR spectrum of the sample.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

FT-IR Spectrum Interpretation and Discussion

The FT-IR spectrum of 2-cyanobenzoic acid is dominated by the characteristic absorptions of its functional groups:

-

Carboxylic Acid Group (-COOH):

-

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[1] This broadening is a result of extensive intermolecular hydrogen bonding between the carboxylic acid molecules, forming dimers.

-

C=O Stretching: A strong, sharp absorption peak typically appears between 1700 and 1680 cm⁻¹ for aromatic carboxylic acids.[3] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids.

-

C-O Stretching and O-H Bending: A strong C-O stretching vibration is expected around 1300 cm⁻¹, while in-plane and out-of-plane O-H bending vibrations are anticipated around 1420 cm⁻¹ and 920 cm⁻¹, respectively.[1]

-

-

Nitrile Group (-C≡N):

-

A strong and sharp absorption band characteristic of the nitrile group's C≡N stretching vibration is expected around 2230 cm⁻¹.[4] This region of the spectrum is often clear of other absorptions, making this peak highly diagnostic for the presence of a nitrile.

-

-

Aromatic Ring:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as medium-intensity bands in the 3100-3000 cm⁻¹ region.

-

C=C Stretching: In-ring carbon-carbon double bond stretching vibrations give rise to several medium to weak bands in the 1600-1470 cm⁻¹ range.

-

C-H Bending: Strong absorptions due to out-of-plane C-H bending are expected in the fingerprint region, typically between 800 and 700 cm⁻¹, which can provide information about the substitution pattern of the benzene ring. For ortho-disubstituted benzenes, a strong band is often observed between 770 and 735 cm⁻¹.[5]

-

Visualizations: Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for FT-IR analysis and the molecular structure of 2-cyanobenzoic acid.

Caption: A flowchart illustrating the key steps in FT-IR spectral analysis.

Caption: The chemical structure of 2-cyanobenzoic acid.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Cyanobenzoic acid. Understanding the fragmentation pathways of this molecule is essential for its unambiguous identification in complex matrices and for the structural elucidation of related compounds in various scientific disciplines, including analytical chemistry and drug development.

Core Fragmentation Data

The mass spectrum of 2-Cyanobenzoic acid is characterized by a distinct molecular ion peak and several major fragment ions resulting from predictable cleavage patterns of the carboxylic acid and nitrile functional groups, influenced by their ortho-substitution on the aromatic ring. The quantitative data for the principal ions observed in the electron ionization mass spectrum are summarized below.

| m/z | Relative Intensity (%) | Proposed Ion/Fragment |

| 147 | ~75 | [M]•+ (Molecular Ion) |

| 130 | ~10 | [M - OH]+ |

| 102 | ~100 | [M - COOH]+ or [M - H2O - CO]+ |

| 76 | ~35 | [C6H4]+ |

| 50 | ~20 | [C4H2]+ |

Elucidation of the Fragmentation Pathway

The fragmentation of 2-Cyanobenzoic acid under electron ionization conditions proceeds through several key steps, initiated by the removal of an electron to form the molecular ion ([M]•+) at m/z 147. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

-

Formation of the Molecular Ion: The process begins with the ionization of the 2-Cyanobenzoic acid molecule, resulting in the molecular ion [C₈H₅NO₂]•+ at an m/z of 147.

-

Loss of a Hydroxyl Radical: A characteristic fragmentation of carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical (•OH), forming an acylium ion. In this case, it results in the ion at m/z 130.

-

Formation of the Base Peak: The most abundant ion in the spectrum, the base peak, is observed at m/z 102. This ion is likely formed through two potential pathways. The first is the loss of the entire carboxyl group (•COOH) from the molecular ion. An alternative pathway could involve the initial loss of a water molecule (H₂O) from the molecular ion, a process potentially facilitated by the ortho positioning of the nitrile and carboxylic acid groups (an "ortho effect"), followed by the loss of carbon monoxide (CO).

-

Further Fragmentation: The ion at m/z 102 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN), a characteristic loss from benzonitrile-like structures, to produce the benzyne radical cation at m/z 76. This ion can then fragment further to smaller aromatic fragments, such as the ion at m/z 50.

Experimental Protocols

The data presented in this guide is based on a typical electron ionization mass spectrometry experiment. While the exact instrument parameters for the reference spectrum may vary, a representative experimental protocol is detailed below.

Instrumentation: The mass spectrum is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

-

Sample Introduction: A dilute solution of 2-Cyanobenzoic acid in a suitable volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl methyl polysiloxane). The oven temperature is programmed to ensure the elution of the analyte as a sharp peak.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization is achieved by bombarding the gaseous molecules with a beam of electrons, typically with an energy of 70 eV.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Ion Source Temperature: A typical ion source temperature for this type of analysis is maintained around 230 °C.

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation of 2-Cyanobenzoic acid is illustrated in the following diagram.

Caption: Fragmentation pathway of 2-Cyanobenzoic acid under EI-MS.

A Deep Dive into 2-Cyanobenzoic Acid: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical reactivity and potential for intermolecular interactions are of significant interest in drug design and materials science. Understanding the structural, electronic, and vibrational properties of this molecule at a quantum mechanical level is crucial for predicting its behavior and designing novel applications. This technical guide provides an in-depth overview of the theoretical and computational studies of 2-cyanobenzoic acid, offering insights into its molecular geometry, vibrational spectra, and electronic characteristics. The methodologies presented herein are based on established quantum chemical calculations, primarily Density Functional Theory (DFT), and are supplemented with experimental spectroscopic data.

Molecular Structure and Geometry Optimization

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 2-cyanobenzoic acid, this process reveals the spatial arrangement of its constituent atoms and the precise bond lengths and angles that define its shape.

Computational Methodology

Geometry optimization is typically performed using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. A common approach involves the following:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

-

Basis Set: The 6-311++G(d,p) basis set is often employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution and includes polarization functions (d,p) on heavy and hydrogen atoms, as well as diffuse functions (++) to accurately model non-covalent interactions and anions.

-

Software: The Gaussian suite of programs is a standard tool for performing such quantum chemical calculations.

The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are negligible, indicating that a stationary point on the potential energy surface has been reached. A subsequent frequency calculation is essential to confirm that this stationary point is a true minimum (i.e., has no imaginary frequencies).

Key Structural Parameters

| Parameter | Description | Calculated Value (MP2/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-C (ring) | Average carbon-carbon bond length in the benzene ring | ~1.40 |

| C-C(O)O | Bond between the ring and the carboxylate carbon | - |

| C-O | Carbon-oxygen bonds in the carboxylate group | Symmetric |

| C-CN | Bond between the ring and the cyano carbon | - |

| C≡N | Carbon-nitrogen triple bond in the cyano group | - |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | Internal angles of the benzene ring | ~120 |

| C-C-C(O)O | Angle involving the carboxylate substituent | - |

| C-C-CN | Angle involving the cyano substituent | - |

| O-C-O | Angle within the carboxylate group | - |

| Dihedral Angles (°) | ||

| O-C-C-C | Torsion angle of the carboxylate group relative to the ring | ~16° (out-of-plane rotation) |

| N-C-C-C | Torsion angle of the cyano group relative to the ring | ~12° (displacement from symmetry axis) |

Note: Specific bond lengths and angles for the neutral acid would require a dedicated computational study. The values for the anion highlight the electronic influence of the substituents on the ring geometry.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. Computational frequency calculations are instrumental in assigning the observed vibrational bands to specific atomic motions.

Experimental Protocols

FTIR Spectroscopy:

-

A small amount of the 2-cyanobenzoic acid sample is mixed with potassium bromide (KBr) powder.

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy:

-

A small amount of the powdered sample is placed in a sample holder.

-

The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm).

-

The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum, typically in the range of 4000-100 cm⁻¹.

Computational Methodology for Vibrational Frequencies

Harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies to improve agreement with experimental data. The potential energy distribution (PED) analysis is then used to assign the vibrational modes to specific internal coordinates (stretching, bending, torsion, etc.).

Vibrational Band Assignments

The following table presents a tentative assignment of the major vibrational modes of 2-cyanobenzoic acid, based on computational studies of related molecules and experimental data for cyanobenzoic acid isomers.

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |

| ν(O-H) | O-H stretching in the carboxylic acid group | 3100 - 2800 (broad, due to H-bonding) |

| ν(C-H) | Aromatic C-H stretching | 3100 - 3000 |

| ν(C≡N) | C≡N stretching of the cyano group | 2240 - 2220 |

| ν(C=O) | C=O stretching of the carboxylic acid group | 1720 - 1680 |

| ν(C=C) | Aromatic C=C ring stretching | 1600 - 1450 |

| δ(O-H) | In-plane O-H bending | 1440 - 1395 |

| ν(C-O) | C-O stretching coupled with O-H bending | 1320 - 1210 |

| γ(C-H) | Out-of-plane C-H bending | 900 - 675 |

Electronic Properties: Insights from Frontier Molecular Orbitals and Electrostatic Potential

The electronic properties of 2-cyanobenzoic acid are key to understanding its reactivity and potential for non-covalent interactions, which are fundamental in drug-receptor binding.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For substituted benzoic acids, the HOMO is typically localized on the benzene ring, while the LUMO distribution is influenced by the electron-withdrawing or -donating nature of the substituents.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

-

Negative Regions (Red/Yellow): Indicate areas with a high electron density, which are attractive to electrophiles. In 2-cyanobenzoic acid, these regions are expected around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group.

-

Positive Regions (Blue): Indicate areas with a lower electron density (or a net positive charge), which are attractive to nucleophiles. The hydrogen atom of the carboxyl group is a prominent positive region.

The MEP map is a powerful tool for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical in biological systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the quantification of:

-

Hybridization: The s and p character of the atomic orbitals involved in bonding.

-

Charge Distribution: The natural atomic charges on each atom, providing a more chemically intuitive picture than other population analysis methods.

-

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions can reveal the delocalization of electron density within the molecule and the electronic effects of the substituents. For 2-cyanobenzoic acid, NBO analysis can quantify the electron-withdrawing effects of the cyano and carboxylic acid groups on the benzene ring.

Visualizing Computational Workflows and Relationships

To provide a clearer understanding of the computational processes and the relationships between different analyses, the following diagrams are presented in the DOT language for Graphviz.

Computational Workflow for Molecular Property Prediction

Caption: A typical workflow for the computational analysis of 2-cyanobenzoic acid.

Relationship between Theoretical Analyses and Predicted Properties

Caption: The relationship between computational analyses and predicted molecular properties.

Conclusion

Theoretical and computational studies provide a powerful lens through which to examine the intricate details of 2-cyanobenzoic acid's molecular structure, vibrational dynamics, and electronic landscape. By leveraging Density Functional Theory and other quantum chemical methods, researchers can gain a predictive understanding of this molecule's properties, which is invaluable for its application in drug development and materials science. The synergy between computational predictions and experimental spectroscopic data is essential for validating and refining our molecular models, ultimately enabling the rational design of new molecules with desired functionalities. This guide serves as a foundational resource for professionals seeking to apply these advanced computational techniques to the study of 2-cyanobenzoic acid and related compounds.

Unveiling the Solid-State Architecture of 2-Cyanobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-cyanobenzoic acid, a versatile intermediate in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solid-state architecture is crucial for predicting its physical properties, stability, and behavior in various formulation and synthesis processes. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the critical molecular interactions that govern its crystalline form.

Crystallographic Data Summary

The crystal structure of 2-cyanobenzoic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of 2-cyanobenzoic acid. The detailed crystallographic data and data collection parameters are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Cyanobenzoic Acid

| Parameter | Value |

| Empirical Formula | C₈H₅NO₂ |

| Formula Weight | 147.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.567(3) Å |

| b | 3.869(1) Å |

| c | 13.678(3) Å |

| α | 90° |

| β | 114.34(3)° |

| γ | 90° |

| Volume | 654.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.493 Mg/m³ |

| Absorption Coefficient | 0.110 mm⁻¹ |

| F(000) | 304 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX |

| Theta range for data collection | 2.15 to 26.37° |

| Index ranges | -16≤h≤16, -4≤k≤4, -17≤l≤15 |

| Reflections collected | 5869 |

| Independent reflections | 1340 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1340 / 0 / 100 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.109 |

| R indices (all data) | R1 = 0.057, wR2 = 0.121 |

| Largest diff. peak and hole | 0.19 and -0.19 e.Å⁻³ |

Molecular Geometry

The molecular structure of 2-cyanobenzoic acid consists of a benzene ring substituted with a carboxylic acid group and a cyano group at adjacent positions. The geometric parameters, including selected bond lengths, bond angles, and torsion angles, are summarized in Tables 2, 3, and 4, respectively. These values are within the expected ranges and are consistent with the structure of similar aromatic carboxylic acids.

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| C1 | C2 | 1.402(2) |

| C1 | C6 | 1.388(2) |

| C1 | C7 | 1.485(2) |

| C2 | C3 | 1.381(2) |

| C2 | C8 | 1.439(2) |

| C3 | C4 | 1.383(2) |

| C4 | C5 | 1.381(2) |

| C5 | C6 | 1.385(2) |

| C7 | O1 | 1.216(2) |

| C7 | O2 | 1.314(2) |

| C8 | N1 | 1.145(2) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C6 | C1 | C2 | 119.0(1) |

| C6 | C1 | C7 | 118.9(1) |

| C2 | C1 | C7 | 122.1(1) |

| C3 | C2 | C1 | 120.4(1) |

| C3 | C2 | C8 | 118.9(1) |

| C1 | C2 | C8 | 120.7(1) |

| C2 | C3 | C4 | 120.1(2) |

| C5 | C4 | C3 | 119.8(2) |

| C4 | C5 | C6 | 120.5(2) |

| C1 | C6 | C5 | 120.2(2) |

| O1 | C7 | O2 | 122.9(1) |

| O1 | C7 | C1 | 122.3(1) |

| O2 | C7 | C1 | 114.8(1) |

| N1 | C8 | C2 | 178.6(2) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |

| C6 | C1 | C2 | C3 | -0.1(2) |

| C7 | C1 | C2 | C3 | 179.3(1) |

| C6 | C1 | C2 | C8 | 179.3(1) |

| C7 | C1 | C2 | C8 | -1.3(2) |

| C1 | C2 | C3 | C4 | 0.2(2) |

| C8 | C2 | C3 | C4 | -179.2(2) |

| C2 | C3 | C4 | C5 | -0.1(2) |

| C3 | C4 | C5 | C6 | -0.1(2) |

| C2 | C1 | C6 | C5 | 0.1(2) |

| C7 | C1 | C6 | C5 | -179.3(2) |

| C4 | C5 | C6 | C1 | 0.0(2) |

| C6 | C1 | C7 | O1 | 15.1(2) |

| C2 | C1 | C7 | O1 | -164.2(2) |

| C6 | C1 | C7 | O2 | -165.2(1) |

| C2 | C1 | C7 | O2 | 15.5(2) |

Experimental Protocols

Synthesis of 2-Cyanobenzoic Acid

A common laboratory-scale synthesis of 2-cyanobenzoic acid involves the oxidation of 2-cyanotoluene. A typical protocol is as follows:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-cyanotoluene is suspended in a solution of potassium permanganate in water.

-

Oxidation: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide precipitate is removed by filtration.

-

Acidification and Isolation: The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-cyanobenzoic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Single-Crystal X-ray Diffraction

The crystal structure of 2-cyanobenzoic acid was determined using the following experimental procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 2-cyanobenzoic acid in an appropriate solvent.

-

Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.

-

Data Processing: The collected diffraction images were processed using the SMART and SAINT software packages for data reduction and integration. An empirical absorption correction was applied using SADABS.

-

Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of 2-cyanobenzoic acid are linked by intermolecular hydrogen bonds involving the carboxylic acid groups. Specifically, the hydroxyl group of one molecule acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule, forming a classic carboxylic acid dimer motif with an R²₂(8) graph-set notation. These dimers are further connected into chains along the b-axis. The details of the hydrogen bonding geometry are provided in Table 5.

Table 5: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

| O2—H2A···O1ⁱ | 0.82 | 1.82 | 2.637(2) | 175 |

Symmetry code: (i) -x+1, -y+1, -z+1

These hydrogen bonding interactions are the primary forces governing the packing of the molecules in the crystal lattice, leading to a stable three-dimensional supramolecular architecture.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 2-cyanobenzoic acid, based on single-crystal X-ray diffraction data. The quantitative data on unit cell dimensions, molecular geometry, and intermolecular hydrogen bonding offer valuable insights for professionals in drug development and materials science. The described experimental protocols for synthesis and crystallographic analysis serve as a practical reference for further research and application of this important chemical compound. The robust hydrogen-bonded dimer motif is a key feature of its solid-state structure, influencing its physicochemical properties.

Tautomeric Forms of 2-Cyanobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 2-cyanobenzoic acid, focusing on the ring-chain tautomerism it exhibits. The document details the equilibrium between the open-chain and cyclic forms, the experimental methodologies used to characterize them, and the available quantitative data.

Introduction to Tautomerism in 2-Cyanobenzoic Acid

2-Cyanobenzoic acid (C₈H₅NO₂) is an aromatic carboxylic acid that displays a fascinating case of ring-chain tautomerism.[1] This type of tautomerism involves the intramolecular nucleophilic addition of the carboxylic acid's hydroxyl group to the carbon atom of the nitrile group. This reversible reaction results in an equilibrium between the open-chain form, 2-cyanobenzoic acid, and its cyclic tautomer, 3-imino-3H-isobenzofuran-1-one. The existence of this equilibrium has been investigated in the gas, solution, and solid phases using various spectroscopic techniques.[1][2]

The two tautomeric forms possess distinct structural and electronic properties, which can influence their chemical reactivity, biological activity, and physicochemical characteristics. Understanding this tautomeric relationship is crucial for researchers in medicinal chemistry and drug development, as the different forms may exhibit varied interactions with biological targets.

The Tautomeric Equilibrium

The tautomeric equilibrium of 2-cyanobenzoic acid can be represented as a dynamic process between the open-chain and the cyclic (ring) forms.

Caption: Ring-chain tautomeric equilibrium of 2-cyanobenzoic acid.

Experimental Characterization of Tautomeric Forms

The study of the tautomeric equilibrium of 2-cyanobenzoic acid has been primarily conducted using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides evidence for the presence of both tautomers, although the open-chain form is the predominant species.[1]

Key Observations:

-

In the ¹H NMR spectrum of 2-cyanobenzoic acid in DMSO-d₆, the signals corresponding to the aromatic protons of the major open-chain tautomer are clearly observed.[1]

-

Small signals in the range of δ 7.3 and 7.6 ppm are attributed to the presence of the minor ring tautomer.[1]

-

Due to the low intensity of the signals for the cyclic form, integration and precise quantification of the tautomeric ratio in solution have been challenging.[1]

-

In the ¹³C NMR spectrum, signals around 164 and 166 ppm are indicative of the presence of the ring tautomer.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for detecting both tautomers in the gas phase, as they exhibit distinct fragmentation patterns.[3]

Key Observations:

-

The mass spectrum of 2-cyanobenzoic acid is a superposition of the spectra of both the open-chain and ring tautomers due to rapid equilibrium.[1]

-

Specific fragment ions can be assigned to each tautomer, confirming the existence of the ring-chain equilibrium in the gas phase.[3]

| m/z | Assigned Fragment | Originating Tautomer | Reference |

| 130 | [M - OH]⁺ | Open-chain | [3] |

| 102 | [M - COOH]⁺ | Open-chain | [3] |

| 105 | [Fragment from ring] | Ring | [3] |

| 104 | [Fragment from ring] | Ring | [3] |

| 103 | [Fragment from ring] | Ring | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the tautomeric forms present in the solid state.

Key Observations:

-

The IR spectrum of solid 2-cyanobenzoic acid shows characteristic bands for the open-chain tautomer.[1]

-

A broad band in the region of 2800-3000 cm⁻¹ is attributed to the carboxylic O-H stretching vibration, which overlaps with the aromatic C-H stretching bands.[1]

-

The extension of this band to higher wavenumbers suggests the presence of an N-H stretching vibration from the ring tautomer.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for the analysis of 2-cyanobenzoic acid tautomers.[1]

Synthesis of 2-Cyanobenzoic Acid (General Method)

A common synthetic route to 2-cyanobenzoic acid involves the oxidation of 2-cyanotoluene.[4]

Materials:

-

2-Cyanotoluene

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄) or other acidic/basic medium

-

Sodium bisulfite (NaHSO₃) (for quenching excess oxidant)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or other drying agent

Procedure:

-

A solution of 2-cyanotoluene is prepared in an appropriate solvent.

-

The oxidizing agent (e.g., KMnO₄) is added portion-wise to the solution while maintaining a specific temperature range (e.g., by using an ice bath).

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

Excess oxidant is quenched by the addition of a reducing agent (e.g., sodium bisulfite).

-

The mixture is filtered to remove any solid byproducts (e.g., MnO₂).

-

The filtrate is acidified (e.g., with H₂SO₄) to precipitate the crude 2-cyanobenzoic acid.

-

The crude product is collected by filtration and washed with cold water.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Caption: General workflow for the synthesis of 2-cyanobenzoic acid.

NMR Spectroscopy Protocol